molecular formula C17H20N4O2S B2949061 ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)butanoate CAS No. 852143-37-4

ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)butanoate

Cat. No.: B2949061
CAS No.: 852143-37-4
M. Wt: 344.43
InChI Key: BANXFCBZPNYXIH-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)butanoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with a thioether-linked butanoate ester and at the 5-position with a 1H-indol-3-yl group.

Synthetic routes for analogous 1,2,4-triazole derivatives typically involve cyclization of hydrazides or thiosemicarbazides (e.g., conversion of ethyl 4-(indol-3-yl)butanoate to hydrazide intermediates, followed by cyclization with thioureas or isothiocyanates) . While direct synthesis data for this compound is absent in the provided evidence, its structural analogs (e.g., Tryfuzol® and bromophenyl-substituted triazoles) suggest similar multi-step protocols involving esterification, hydrazide formation, and cyclization .

Properties

IUPAC Name

ethyl 2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-4-14(16(22)23-5-2)24-17-20-19-15(21(17)3)12-10-18-13-9-7-6-8-11(12)13/h6-10,14,18H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANXFCBZPNYXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN=C(N1C)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities. The nature of these interactions and the resulting changes would depend on the specific structure of the derivative and the target it interacts with.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities. The downstream effects of these interactions would depend on the specific biological activity of the compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound could have a variety of potential effects at the molecular and cellular level.

Biological Activity

Ethyl 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)butanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4OS. The compound features an indole moiety, a triazole ring, and a thioether linkage, which contribute to its biological properties.

PropertyValue
Molecular FormulaC15H18N4OS
Molecular Weight302.39 g/mol
CAS NumberNot available

Mechanisms of Biological Activity

This compound exhibits various biological activities through different mechanisms:

  • Antimicrobial Activity : Studies have indicated that compounds containing indole and triazole moieties possess antimicrobial properties. The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Potential : Research has shown that similar compounds can induce apoptosis in cancer cells. The presence of the indole ring is often associated with anticancer activity due to its ability to modulate signaling pathways involved in cell proliferation and survival.
  • Anti-inflammatory Effects : Compounds with triazole structures have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various indole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibition zones compared to controls. Although specific data on this compound were not provided, the structural similarities suggest potential effectiveness in this area .

Study 2: Anticancer Activity

In a comparative study involving indole-based compounds, it was found that those with triazole modifications showed enhanced cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . this compound may share similar properties due to its structural components.

Study 3: Anti-inflammatory Properties

Research on triazole-containing compounds revealed their ability to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators . This suggests that this compound could also exhibit anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituents. Key comparisons include:

Compound Name Substituents (R1, R2, R3) Key Properties/Activities Reference
Target Compound R1 = 1H-Indol-3-yl, R2 = CH₃, R3 = S-C₃H₆COOEt Potential bioactivity inferred from indole moiety; stability from 4-methyl group
Tryfuzol® (Piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate) R1 = Furan-2-yl, R2 = Ph, R3 = S-CH₂COO-piperidine Immunomodulatory, antioxidant, hepatoprotective
4-((5-Decylthio-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine R1 = Decylthio, R2 = CH₃, R3 = morpholinomethyl Antifungal, antimicrobial
N-Substituted 2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide R1 = 3-Bromophenyl, R2 = CH₃, R3 = S-C₂H₄CONHPh Nonlinear optical (NLO) properties; UV-Vis absorption ~295–298 nm
  • Indole vs. Aromatic Substituents : The indole group in the target compound may enhance interactions with biological targets (e.g., enzymes or receptors) due to its planar aromatic structure and hydrogen-bonding capacity, contrasting with the bromophenyl group in , which confers electron-withdrawing effects and NLO activity .

Physicochemical and Computational Data

  • UV-Vis Absorption : Bromophenyl-substituted triazoles () absorb at ~295–298 nm due to π→π* transitions in the aromatic system. The indole moiety in the target compound may redshift this absorption, enhancing photophysical applications .
  • DFT Studies : Derivatives with electron-withdrawing groups (e.g., 3-bromophenyl) exhibit polarized electron distributions, critical for NLO properties. The indole group’s electron-rich nature may alter dipole moments and hyperpolarizability .

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